2-Ethylhexyl hydrogen maleate
Overview
Description
2-Ethylhexyl hydrogen maleate: is an organic compound with the molecular formula C12H20O4 . It is an ester derivative of maleic acid, characterized by the presence of a carboxylic acid group and an ester group. The compound is commonly used in various industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is classified as a surfactant , which means it primarily interacts with cell membranes and proteins, altering their properties and functions.
Mode of Action
As a surfactant, 2-Ethylhexyl Hydrogen Maleate can reduce surface tension, allowing it to interact with various biological structures, such as cell membranes and proteins . This interaction can lead to changes in the structure and function of these targets, potentially affecting cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability could be affected by exposure to light, heat, and oxygen . Its action and efficacy could also be influenced by the pH and temperature of its environment, as well as the presence of other substances.
Biochemical Analysis
Cellular Effects
It is known that this compound can cause irritation to the skin, eyes, and respiratory system This suggests that it may have some effects on cell function, possibly through interactions with cell signaling pathways, gene expression, or cellular metabolism
Molecular Mechanism
It is known that this compound can oxidize , which may have implications for its interactions with biomolecules and its effects at the molecular level
Temporal Effects in Laboratory Settings
It is known that this compound is stable , suggesting that its effects may be consistent over time
Dosage Effects in Animal Models
It is known that this compound can cause irritation , suggesting that higher doses may lead to increased irritation or other adverse effects
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylhexyl hydrogen maleate can be synthesized through the esterification of maleic anhydride with 2-ethylhexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or an acid ion exchange resin, to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure optimal yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor, where maleic anhydride and 2-ethylhexanol are continuously fed into the reactor along with the acid catalyst. The reaction mixture is then subjected to distillation to separate the desired ester product from unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhexyl hydrogen maleate undergoes various chemical reactions, including:
Esterification: The compound can be further esterified to form diesters.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester group can be hydrolyzed to yield maleic acid and 2-ethylhexanol.
Addition Reactions: The double bond in the maleate moiety can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Esterification: Sulfuric acid, acid ion exchange resin, elevated temperatures.
Hydrolysis: Water, hydrochloric acid or sodium hydroxide, moderate temperatures.
Addition Reactions: Hydrogen, halogens, or other electrophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Maleic acid and 2-ethylhexanol.
Addition Reactions: Depending on the reagent, products can include halogenated derivatives or hydrogenated compounds.
Scientific Research Applications
2-Ethylhexyl hydrogen maleate has found applications in various fields of research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for certain biological molecules.
Medicine: Explored for its role in drug development, particularly in the formulation of pharmaceutical excipients.
Comparison with Similar Compounds
2-Ethylhexyl acrylate: Similar in structure but contains an acrylate group instead of a maleate group.
Di-2-ethylhexyl maleate: A diester derivative of maleic acid with two 2-ethylhexyl groups.
2-Ethylhexyl acetate: Contains an acetate group instead of a maleate group.
Uniqueness: 2-Ethylhexyl hydrogen maleate is unique due to its combination of a carboxylic acid group and an ester group, which allows it to participate in a wide range of chemical reactions. Its ability to undergo both esterification and hydrolysis makes it a versatile compound in various industrial and research applications .
Properties
IUPAC Name |
(Z)-4-(2-ethylhexoxy)-4-oxobut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14/h7-8,10H,3-6,9H2,1-2H3,(H,13,14)/b8-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBLWPLYPNOTJC-FPLPWBNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)COC(=O)/C=C\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90897446 | |
Record name | 2-Butenedioic acid (2Z)-, 1-(2-ethylhexyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90897446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7423-42-9, 2370-71-0 | |
Record name | 2-Ethylhexyl maleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7423-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mono(2-ethylhexyl) maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007423429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butenedioic acid (2Z)-, 1-(2-ethylhexyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butenedioic acid (2Z)-, 1-(2-ethylhexyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90897446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexyl hydrogen maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.226 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Maleic Acid Monooctyl Ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MONO(2-ETHYLHEXYL) MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7TL2X86W8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.